4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride
Description
4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride is a piperidine derivative characterized by a (2-methoxyethoxy)methyl substituent attached to the piperidine nitrogen. The hydrochloride salt enhances its water solubility, a critical feature for pharmaceutical and chemical applications.
Properties
IUPAC Name |
4-(2-methoxyethoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-11-6-7-12-8-9-2-4-10-5-3-9;/h9-10H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDDNNFKIUVBDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185297-63-5 | |
| Record name | Piperidine, 4-[(2-methoxyethoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185297-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride typically involves the reaction of piperidine with 2-methoxyethanol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Catalyst: Common catalysts include acids or bases that can promote the nucleophilic substitution reaction.
Solvent: The reaction is often performed in an organic solvent such as dichloromethane or ethanol to dissolve the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Halides, amines, and alcohols are typical nucleophiles used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₂₀ClNO₂
- Molecular Weight : 209.71 g/mol
- Appearance : Typically encountered as a hydrochloride salt, which increases its solubility in aqueous solutions.
The compound's structure allows for diverse interactions with biological molecules, leading to its applications in proteomics and drug development.
Scientific Research Applications
-
Proteomics Research
- 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride has potential applications in proteomics, particularly for the delivery of cell-penetrating peptides (CPPs). These peptides facilitate the transport of cargo molecules across cell membranes, and the incorporation of piperidine moieties may enhance their penetration efficiency.
- The compound could serve as a scaffold for developing chemical probes used in protein labeling, aiding in the study of protein function, localization, and interactions.
-
Drug Development
- The structural features of this compound suggest it may be useful as a precursor in synthesizing novel therapeutic agents. Its reactivity can be exploited to modify existing drugs or to create new compounds with improved efficacy.
- Interaction studies indicate that this compound may bind to various biological targets, although further research is needed to define these interactions quantitatively.
-
Chemical Synthesis
- It can act as a building block in the synthesis of complex organic molecules due to its reactivity profile. This includes potential modifications through oxidation, reduction, and nucleophilic substitution reactions.
- The compound’s ability to participate in various chemical reactions makes it valuable for researchers aiming to develop new synthetic routes or optimize existing ones.
Mechanism of Action
The mechanism of action of 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
Key structural variations among piperidine hydrochlorides include differences in substituent groups, which influence physicochemical properties, reactivity, and biological activity. Below is a comparative analysis of selected analogs:
Table 1: Structural and Functional Group Comparison
Physicochemical Properties
Table 2: Physicochemical Properties
Notes:
- The (2-methoxyethoxy)methyl group in the target compound likely balances solubility (via ether oxygen) and steric effects, distinguishing it from shorter-chain analogs like 4-(methoxymethyl)piperidine hydrochloride .
- Halogenated analogs (e.g., 4-[(4-chloro-3-ethylphenoxy)methyl]piperidine hydrochloride) exhibit increased lipophilicity, impacting membrane permeability and biological activity .
Biological Activity
4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a piperidine ring substituted with a methoxyethoxy group, which may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 217.71 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds with piperidine structures often exhibit significant interactions with neurotransmitter receptors and enzymes involved in neurochemistry and inflammation.
- Neurotransmitter Modulation : Similar piperidine derivatives have been shown to modulate the activity of monoamine oxidase (MAO), an enzyme critical for neurotransmitter metabolism. Studies demonstrate that certain piperidine compounds exhibit inhibitory effects on both MAO-A and MAO-B, potentially leading to increased levels of neurotransmitters such as serotonin and dopamine .
- Antimicrobial Activity : Some studies suggest that piperidine derivatives possess antimicrobial properties, making them candidates for further investigation in the treatment of bacterial infections .
Case Studies
- Inhibition of MAO Enzymes : A study conducted by Lee et al. (2008) evaluated the inhibitory activity of various piperidine derivatives on human MAO enzymes. Their findings indicated that specific modifications to the piperidine structure could enhance MAO-B inhibition, suggesting a potential therapeutic application in mood disorders and neurodegenerative diseases .
- Antiviral Properties : Research has indicated that certain piperidine compounds exhibit antiviral activity against viruses such as herpes simplex virus (HSV). For instance, prodrugs derived from piperidine structures showed improved bioavailability and antiviral efficacy compared to their parent compounds .
Pharmacological Applications
This compound may have several potential applications based on its biological activity:
- Antidepressants : Due to its potential MAO inhibitory effects, this compound could be explored as a candidate for antidepressant therapies.
- Antimicrobial Agents : Its observed antimicrobial properties suggest it could be developed further for treating infections.
- Antiviral Treatments : The compound's antiviral potential warrants investigation for use against specific viral infections.
Summary of Research Findings
A summary table highlighting key research findings related to this compound and similar compounds is provided below:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride, and what reaction parameters require optimization?
- Methodology:
- Starting Materials: Use piperidine derivatives with methoxyethoxy groups or synthesize via nucleophilic substitution of a piperidine precursor with 2-methoxyethoxymethyl chloride.
- Key Conditions: Optimize temperature (e.g., 50–80°C for substitution reactions), solvent polarity (e.g., DMF or THF), and catalyst (e.g., triethylamine for acid scavenging) .
- Purification: Employ column chromatography (silica gel, eluent: chloroform/methanol) or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .
Q. How should researchers safely handle and store this compound to ensure stability and minimize hazards?
- Protocols:
- Storage: Store in airtight containers at 2–8°C in a dry environment to prevent hydrolysis or deliquescence .
- Handling: Use fume hoods to avoid inhalation of dust/aerosols. Wear nitrile gloves, safety goggles, and lab coats. Avoid contact with strong oxidizers (e.g., peroxides) to prevent hazardous reactions .
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .
Advanced Research Questions
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Approach:
- Structural Confirmation: Use - and -NMR to verify the methoxyethoxy and piperidine moieties. Compare chemical shifts with PubChem data for analogous compounds (e.g., δ 3.5–3.7 ppm for methoxy protons) .
- Purity Assessment: Employ HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–230 nm. Monitor for byproducts like unreacted precursors or oxidation derivatives .
- Mass Spectrometry: High-resolution ESI-MS can confirm molecular weight (expected [M+H] ~ 234.2 g/mol) and detect trace impurities .
Q. How can computational chemistry methods predict the reactivity of this compound derivatives in novel reaction pathways?
- Strategy:
- Reaction Modeling: Use density functional theory (DFT) to calculate transition states and activation energies for substitutions or eliminations. Software like Gaussian or ORCA can simulate interactions with electrophiles/nucleophiles .
- Solvent Effects: Apply COSMO-RS models to predict solubility and stability in polar aprotic solvents (e.g., DMSO) .
- Data Integration: Combine computational results with robotic high-throughput screening to validate predicted reaction outcomes .
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point) for this compound?
- Validation Techniques:
- Differential Scanning Calorimetry (DSC): Measure melting points under controlled heating rates (e.g., 10°C/min) to confirm thermal behavior. Cross-reference with NIST Standard Reference Data .
- Solubility Profiling: Use shake-flask methods in buffered solutions (pH 1–13) to assess pH-dependent solubility. Compare with PubChem entries for structurally related piperidine salts .
- Collaborative Studies: Replicate experiments across independent labs using standardized protocols (e.g., OECD guidelines) to identify systematic errors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
